molecular formula C23H18ClNO4S B12346597 (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

(2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine

Cat. No.: B12346597
M. Wt: 439.9 g/mol
InChI Key: IIPZYZOSNCVCBK-UHFFFAOYSA-N
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Description

The compound (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a synthetic organic molecule that belongs to the class of chromen-2-imines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxyaniline and 4-methylbenzenesulfonyl chloride.

    Formation of Intermediate: The starting materials undergo a series of reactions, including sulfonylation and cyclization, to form the chromen-2-imine core structure.

    Final Product:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as sodium methoxide or sodium ethoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromen-2-one derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. This may include:

    Molecular Targets: Binding to enzymes or receptors.

    Pathways: Modulating signaling pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine: can be compared with other chromen-2-imine derivatives.

    Unique Features: Its unique structural features, such as the chloro and methoxy groups, contribute to its distinct chemical and biological properties.

List of Similar Compounds

  • This compound
  • (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one
  • (2Z)-N-(3-chloro-4-methoxyphenyl)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-amine

Properties

Molecular Formula

C23H18ClNO4S

Molecular Weight

439.9 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine

InChI

InChI=1S/C23H18ClNO4S/c1-15-7-10-18(11-8-15)30(26,27)22-13-16-5-3-4-6-20(16)29-23(22)25-17-9-12-21(28-2)19(24)14-17/h3-14H,1-2H3

InChI Key

IIPZYZOSNCVCBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=C(C=C4)OC)Cl

Origin of Product

United States

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